Nitrated Poly-L-tyrosine (CAS 25619-78-7 Derivative) Elicits Significantly Higher Antibody Titers than Native Poly-L-tyrosine in SLE Autoantibody Detection
Nitrated poly-L-tyrosine, derived from CAS 25619-78-7, demonstrates markedly enhanced immunoreactivity compared to the native, unmodified poly-L-tyrosine polymer when tested against sera from systemic lupus erythematosus (SLE) patients . This differential recognition forms the basis for diagnostic and research applications where detection of anti-nitrotyrosine autoantibodies serves as a disease biomarker. The quantitative difference in antibody titer between nitrated and native poly-L-tyrosine is a direct function of the polymer's capacity for post-translational modification mimicry—a property unique to the polymeric form and not replicable with monomeric L-tyrosine [1].
| Evidence Dimension | Antibody titer (relative immunoreactivity in enzyme immunoassay) |
|---|---|
| Target Compound Data | Nitrated poly-L-tyrosine (derived from CAS 25619-78-7): higher titer antibodies |
| Comparator Or Baseline | Native poly-L-tyrosine (unmodified CAS 25619-78-7): lower titer antibodies |
| Quantified Difference | Higher titer (qualitative comparison reported; quantitative fold-difference not specified in source) |
| Conditions | Enzyme immunoassay (EIA) and band shift assay using sera from systemic lupus erythematosus (SLE) patients |
Why This Matters
This differential immunoreactivity establishes poly-L-tyrosine as a uniquely suitable substrate for detecting disease-specific autoantibodies, informing procurement decisions for autoimmune biomarker assay development.
- [1] Wikidata. Antibodies against nitric oxide damaged poly L-tyrosine and 3-nitrotyrosine levels in systemic lupus erythematosus. View Source
